An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetrafluoro-3-nitrobenzene
An In-depth Technical Guide to the Physical Properties of 1,2,4,5-Tetrafluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Properties
While specific experimental data for 1,2,4,5-tetrafluoro-3-nitrobenzene on properties like melting and boiling points are not extensively documented, a collection of computed and fundamental properties provides valuable insight into the substance's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆HF₄NO₂ | PubChem[1] |
| Molecular Weight | 195.07 g/mol | PubChem[1] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3-nitrobenzene | PubChem[1] |
| CAS Number | 6257-03-0 | PubChem[1] |
| Computed XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Exact Mass | 194.99434092 Da | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of 1,2,4,5-tetrafluoro-3-nitrobenzene are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of 1,2,4,5-tetrafluoro-3-nitrobenzene is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to obtain an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Micro Method)
For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, a micro boiling point determination can be employed.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A few drops of the liquid sample are placed in the small test tube.
-
A capillary tube is inverted (open end down) and placed inside the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube or heating bath, ensuring the sample is below the level of the heating medium.
-
The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A solvent in which the compound is insoluble
Procedure:
-
A known mass of 1,2,4,5-tetrafluoro-3-nitrobenzene is accurately weighed on an analytical balance.
-
A graduated cylinder is partially filled with a solvent in which the compound is known to be insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring no loss of material.
-
The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume (Density = Mass/Volume).
Synthesis and Reactivity
Synthesis Pathway
A plausible synthetic route to 1,2,4,5-tetrafluoro-3-nitrobenzene can be extrapolated from general methods for the synthesis of fluorinated nitroaromatic compounds. A common approach involves the nitration of a polyfluorinated benzene precursor.
Caption: A generalized workflow for the synthesis of 1,2,4,5-tetrafluoro-3-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
Polyfluorinated nitrobenzenes are highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, activated by the electron-withdrawing nitro group, can be displaced by nucleophiles. This reactivity is a cornerstone of the utility of such compounds in synthetic chemistry.
Caption: The SNAr mechanism for 1,2,4,5-tetrafluoro-3-nitrobenzene.
Safety and Handling
1,2,4,5-Tetrafluoro-3-nitrobenzene is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional chemical handling guidance.
